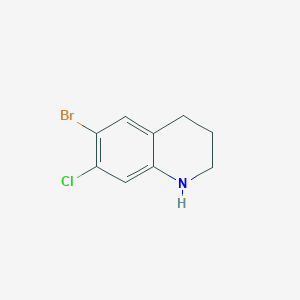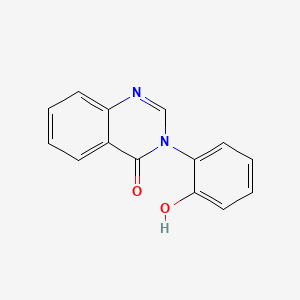![molecular formula C11H14BrN B11868558 Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]- CAS No. 156697-63-1](/img/structure/B11868558.png)
Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]- is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromomethyl group and a 4-methylphenylmethyl group attached to the aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Vorbereitungsmethoden
The synthesis of Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]- typically involves the reaction of an appropriate precursor with a brominating agent. One common method involves the reaction of 2-(hydroxymethyl)-1-[(4-methylphenyl)methyl]aziridine with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial production methods for aziridines often involve the use of large-scale reactors and continuous flow processes to ensure high yields and purity. The choice of brominating agent and reaction conditions can be optimized to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]- undergoes various types of chemical reactions due to the presence of the reactive aziridine ring and the bromomethyl group. Some common reactions include:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form substituted aziridines.
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as water, alcohols, and amines, leading to the formation of β-amino alcohols or β-amino ethers.
Oxidation and Reduction: The compound can undergo oxidation reactions to form aziridine N-oxides or reduction reactions to form amines.
Wissenschaftliche Forschungsanwendungen
Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]- involves its ability to undergo nucleophilic substitution and ring-opening reactions. The bromomethyl group can react with nucleophiles, leading to the formation of new bonds and functional groups. The aziridine ring can be opened by nucleophiles, resulting in the formation of β-amino alcohols or β-amino ethers. These reactions are facilitated by the ring strain in the aziridine ring, which makes it highly reactive .
Vergleich Mit ähnlichen Verbindungen
Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]- can be compared with other aziridine derivatives such as:
Aziridine, 2-(chloromethyl)-1-[(4-methylphenyl)methyl]-: Similar to the bromomethyl derivative, but with a chloromethyl group instead of a bromomethyl group.
Aziridine, 2-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-: Contains a hydroxymethyl group instead of a bromomethyl group.
Aziridine, 2-(methyl)-1-[(4-methylphenyl)methyl]-: Lacks the halomethyl group, making it less reactive in nucleophilic substitution reactions but still capable of undergoing ring-opening reactions.
The uniqueness of Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]- lies in its high reactivity due to the presence of the bromomethyl group, which makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
156697-63-1 |
|---|---|
Molekularformel |
C11H14BrN |
Molekulargewicht |
240.14 g/mol |
IUPAC-Name |
2-(bromomethyl)-1-[(4-methylphenyl)methyl]aziridine |
InChI |
InChI=1S/C11H14BrN/c1-9-2-4-10(5-3-9)7-13-8-11(13)6-12/h2-5,11H,6-8H2,1H3 |
InChI-Schlüssel |
HEYMNIGZOOJQSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2CC2CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



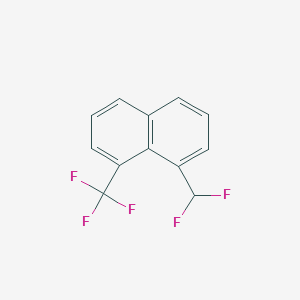
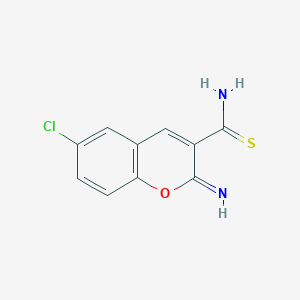
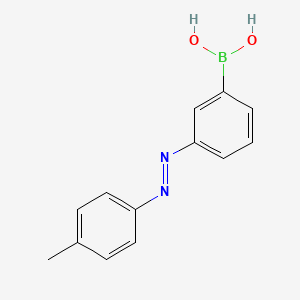

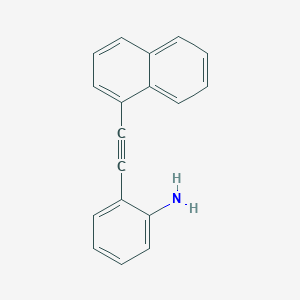
![2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane](/img/structure/B11868502.png)

![6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11868517.png)



